
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C28H36BrN3O4 and a molecular weight of 558.52 g/mol This compound is notable for its intricate structure, which includes a dodecanoylamino group, a methoxyphenyl group, and a bromobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Dodecanoylamino Group: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanoylamino group.
Acetylation: The dodecanoylamino group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The acetylated product is reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with Methoxyphenyl and Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxyphenyl and 3-bromobenzoate under conditions that facilitate ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
化学反応の分析
Types of Reactions
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
科学的研究の応用
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dodecanoylamino and carbohydrazonoyl groups may facilitate binding to proteins, while the bromobenzoate moiety could be involved in specific interactions with cellular components .
類似化合物との比較
Similar Compounds
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with a decanoylamino group instead of a dodecanoylamino group.
4-({[(Dodecanoylamino)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate: Similar structure with slight variations in the hydrazono group.
Uniqueness
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its dodecanoylamino group provides hydrophobic characteristics, while the methoxyphenyl and bromobenzoate moieties offer sites for further chemical modifications .
特性
CAS番号 |
477730-18-0 |
|---|---|
分子式 |
C29H38BrN3O5 |
分子量 |
588.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H38BrN3O5/c1-3-4-5-6-7-8-9-10-11-15-27(34)31-21-28(35)33-32-20-22-16-17-25(26(18-22)37-2)38-29(36)23-13-12-14-24(30)19-23/h12-14,16-20H,3-11,15,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+ |
InChIキー |
ZTBNMRYCJINONP-UZWMFBFFSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
正規SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




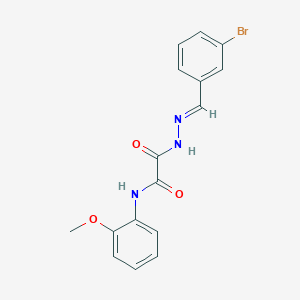
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
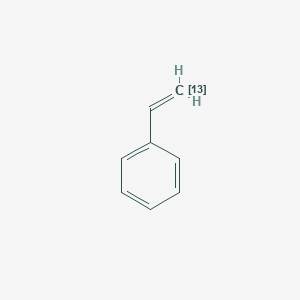
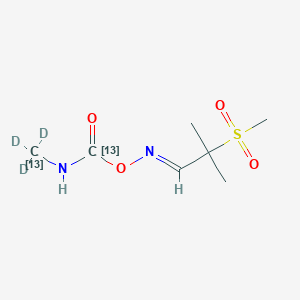
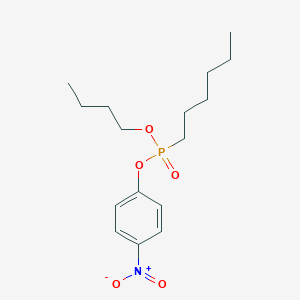
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
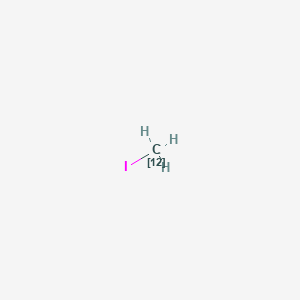
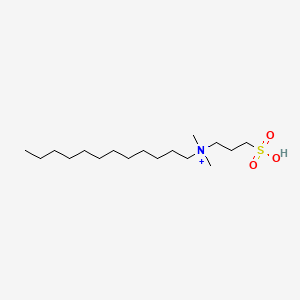
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
